N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boron reagent with a halogenated benzimidazole derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine: Known for its use as an antidepressant.
Alpelisib: Contains trifluoromethyl alkyl substituted pyridine, used in cancer treatment.
Uniqueness
N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide stands out due to its unique combination of the benzimidazole core and the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)10-2-1-3-11(7-10)21-14(22)9-4-5-12-13(6-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKKMVYSQMZCII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N=CN3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.